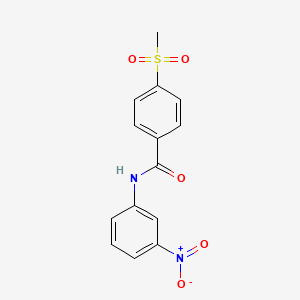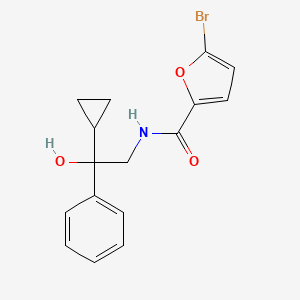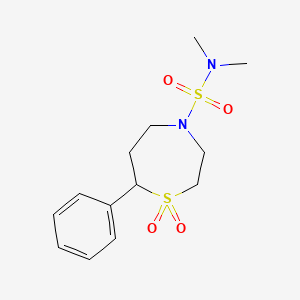
4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process involving several chemical reactions. MNBA has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide is a compound involved in the synthesis of novel chemical entities with potential biological activities. It has been used as an intermediate in the synthesis of acridine and bis-acridine sulfonamides, which exhibit inhibitory activity against carbonic anhydrase isoforms, highlighting its relevance in the development of inhibitors for this enzyme involved in various physiological and pathological processes (Ulus et al., 2013). Furthermore, its structural and spectroscopic properties have been extensively studied, including its electrochemical behavior, which provides insights into its reactivity and potential applications in various chemical syntheses (Gowda, Foro, & Fuess, 2007).
Role in Carbonic Anhydrase Inhibition
Research indicates that derivatives of 4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide, particularly those modified to contain acridine or bis-acridine units, are potent inhibitors of carbonic anhydrase isoforms II and VII. This activity suggests their potential utility in designing therapeutic agents targeting disorders related to aberrant carbonic anhydrase activity, such as glaucoma, epilepsy, and certain cancers, further emphasizing the compound's significance in medicinal chemistry (Ulus et al., 2013).
Applications in Material Science
Additionally, the compound has been implicated in the synthesis of novel polymeric materials. For instance, it has been involved in the preparation of diamines with built-in sulfone, ether, and amide structures, which are then used to synthesize polyimides characterized by their thermal stability and potential applications in high-performance materials (Mehdipour-Ataei et al., 2004). This aspect underlines the compound's versatility, not only in the realm of pharmaceuticals but also in the development of advanced materials with specific properties.
Electrosynthesis and Environmental Applications
The compound's derivatives have also been examined for their electrosynthetic applications, showcasing the versatility of its sulfone group in facilitating various chemical transformations. This includes its role in the synthesis of sulfonamide derivatives, demonstrating its utility in green chemistry and potentially in environmental remediation technologies (Khazalpour & Nematollahi, 2015).
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLADXSJTKFOINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(3-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2729173.png)
![N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2729176.png)
![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2729179.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)



![ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2729187.png)
![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)

![2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)